molecular formula C11H15NO B1288431 2-(2-Methylphenyl)morpholine CAS No. 1017395-56-0

2-(2-Methylphenyl)morpholine

Cat. No.: B1288431
CAS No.: 1017395-56-0
M. Wt: 177.24 g/mol
InChI Key: JYEGQCCVQLJHSJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-methylphenyl group

Scientific Research Applications

2-(2-Methylphenyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“2-(2-Methylphenyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2-methylphenylamine with ethylene oxide under acidic conditions to form the morpholine ring. Another method includes the cyclization of 2-(2-methylphenyl)ethanolamine with a suitable dehydrating agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the 2-methylphenyl substitution.

    Piperazine: Another heterocyclic compound with similar structural features but different biological activities.

    Piperidine: A structurally related compound with a different ring system.

Uniqueness: 2-(2-Methylphenyl)morpholine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEGQCCVQLJHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603050
Record name 2-(2-Methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017395-56-0
Record name 2-(2-Methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylphenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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